

Structural Characterization of ent-Osetamivir Impurity: A Technical Guide

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Compound of Interest

Compound Name: *ent-Osetamivir Phosphate*

Cat. No.: *B12291304*

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Executive Summary

In the quality control of Osetamivir Phosphate (Tamiflu®), the identification of stereochemical impurities is a critical regulatory requirement (ICH Q3A/Q6A). Among these, the enantiomer—**ent-Osetamivir (3S, 4S, 5R)**—presents a unique analytical challenge. Unlike diastereomeric impurities, ent-Osetamivir possesses identical physical properties (NMR shifts, retention time on achiral columns, MS fragmentation) to the Active Pharmaceutical Ingredient (API) in an achiral environment.

This guide details a self-validating workflow for the structural characterization of ent-Osetamivir, utilizing Chiral HPLC as the primary quantitative tool and advanced spectroscopic methods for absolute structural confirmation.

Structural Context & Origin[1][2][3]

Osetamivir is a prodrug containing three stereogenic centers at positions C3, C4, and C5.

- API Configuration: (3R, 4R, 5S)
- ** ent-Impurity Configuration:** (3S, 4S, 5R)


Synthetic Origin

The presence of ent-Osetamivir typically stems from:

- **Starting Material Optical Purity:** If the synthesis begins with (-)-Shikimic acid, the enantiomeric excess (ee) of the biological starting material dictates the final purity. Contamination with (+)-Shikimic acid directly yields the ent-impurity.
- **Asymmetric Catalysis Failure:** In total synthesis routes (e.g., Corey or Shibasaki methods) utilizing achiral precursors (like 1,3-butadiene), the failure of chiral ligands to induce 100% stereocontrol results in a racemic mixture or reduced ee.

Stereochemical Visualization

The following diagram illustrates the relationship between the API and its enantiomeric impurity.

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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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
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Figure 1: Stereochemical relationship and shared physicochemical properties in achiral environments.

Analytical Strategy: The Characterization Workflow

To unequivocally characterize the impurity, we must break the symmetry. The strategy relies on Chiral HPLC for separation and Specific Optical Rotation (SOR) or X-ray Crystallography for absolute configuration.

Workflow Diagram

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Figure 2: Step-by-step characterization workflow from isolation to confirmation.

Detailed Experimental Protocols

Method 1: Chiral HPLC (The Gold Standard)

This is the primary method for quantifying the ent-impurity. Note that Oseltamivir is a phosphate salt.^{[1][2][3][4][5][6][7][8]} Direct injection of phosphate salts onto normal-phase chiral columns (amylose/cellulose) can cause precipitation and column clogging. A salt-out/extraction step is mandatory.

Protocol: Solvent Extraction & Analysis

- Sample Preparation (Salt Removal):
 - Dissolve Oseltamivir Phosphate (approx. 50 mg) in 5 mL water.
 - Add 5 mL of 5% NaHCO₃ (aq) to neutralize the phosphate and liberate the free base.
 - Extract with 10 mL Dichloromethane (DCM) or Ethyl Acetate.
 - Separate the organic layer, dry over anhydrous Na₂SO₄, and evaporate to dryness.

- Reconstitute the residue in the Mobile Phase (approx. 1 mg/mL).
- Chromatographic Conditions:



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- System Suitability Criteria:
 - Resolution (Rs): > 2.0 between Oseltamivir and ent-Oseltamivir.
 - Tailing Factor: < 1.5.

Validation Insight: The elution order is critical. Typically, on Chiralpak IC, the ent-isomer elutes before or after the API depending on the specific mobile phase ratio. A synthesized reference standard of (3S, 4S, 5R)-Oseltamivir is required to confirm retention time.

Method 2: Nuclear Magnetic Resonance (NMR)

While standard NMR cannot distinguish enantiomers, it confirms the chemical structure is identical to Oseltamivir (ruling out diastereomers).

- ¹H NMR (400 MHz, CDCl₃): Confirm signals for the acetamide methyl (singlet ~2.0 ppm), the ethyl ether quartet, and the olefinic proton (broad doublet ~6.8 ppm).
- Chiral Discrimination (Optional but Definitive):
 - Add a Chiral Solvating Agent (CSA) such as (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate.

- Observation: In the presence of the CSA, the enantiomeric amine protons will form diastereomeric complexes, causing "splitting" of the chemical shifts in the NMR spectrum. If the sample is a racemate, you see two sets of signals. If it is pure ent-impurity, you see one set, shifted differently than the pure API complex.

Method 3: Specific Optical Rotation (SOR)

This is the bulk property confirmation.

- Oseltamivir Phosphate (API):

to

(c=1, H₂O).

- **** ent-Oseltamivir:****

to

.

- Protocol: Dissolve the isolated free base or phosphate salt of the impurity in water (or methanol for free base) and measure at 589 nm. A positive rotation confirms the ent-configuration.

Quantitative Data Summary

The following table summarizes the expected analytical profile for the ent-impurity versus the API.



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- To cite this document: BenchChem. [Structural Characterization of ent-Oseltamivir Impurity: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12291304#structural-characterization-of-ent-oseltamivir-impurity>]

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